9-(3-Bromophenyl)phenanthrene
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Overview
Description
9-(3-Bromophenyl)phenanthrene is a polycyclic aromatic hydrocarbon that features a bromine atom attached to the phenyl group at the 3-position of the phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)phenanthrene typically involves the bromination of phenanthrene derivatives. One common method includes the use of bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, allowing the bromine to selectively substitute the hydrogen atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of phenanthrene, followed by controlled bromination using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The compound can be oxidized using reagents like tert-butyl hydroperoxide and molybdenum acetylacetonate to form phenanthrenequinone derivatives.
Reduction Reactions: Reduction of this compound can be achieved using lithium aluminum hydride, leading to the formation of dihydrophenanthrene derivatives.
Major Products Formed:
Substitution: Formation of phenanthrene derivatives with various substituents.
Oxidation: Formation of phenanthrenequinone and related compounds.
Reduction: Formation of dihydrophenanthrene derivatives.
Scientific Research Applications
9-(3-Bromophenyl)phenanthrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)phenanthrene involves its interaction with molecular targets through its aromatic structure and bromine atom. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-withdrawing nature of the bromine atom. These interactions can affect the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
9-Bromophenanthrene: Similar in structure but lacks the phenyl group at the 3-position.
9-Phenanthryl bromide: Another brominated phenanthrene derivative with different substitution patterns.
9-(4-Phenyl)anthracene: A related compound with a phenyl group at a different position.
Uniqueness: 9-(3-Bromophenyl)phenanthrene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom at the 3-position of the phenyl group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and material science .
Properties
Molecular Formula |
C20H13Br |
---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
9-(3-bromophenyl)phenanthrene |
InChI |
InChI=1S/C20H13Br/c21-16-8-5-7-14(12-16)20-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)20/h1-13H |
InChI Key |
GXVYYKSNVXVMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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